1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine

Beschreibung

BenchChem offers high-quality 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H14N2S |

|---|---|

Molekulargewicht |

218.32 g/mol |

IUPAC-Name |

1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine |

InChI |

InChI=1S/C12H14N2S/c1-8(13)10-3-5-11(6-4-10)12-9(2)14-7-15-12/h3-8H,13H2,1-2H3 |

InChI-Schlüssel |

CNZNRMWCDRNGBO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)N |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine

Abstract

(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine is a chiral primary amine of significant interest in medicinal chemistry and drug development. Its structure combines a stereogenic center with a biologically active thiazole heterocycle, making it a valuable building block for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its physicochemical properties, stereocontrolled synthesis, analytical characterization, and potential applications. Authored for researchers, scientists, and drug development professionals, this document synthesizes established chemical principles with practical, field-proven insights to serve as an authoritative resource for the study and utilization of this compound.

Introduction & Significance

The 1-phenylethylamine scaffold is a privileged structural motif in medicinal chemistry, recognized for its role as both a chiral auxiliary and a core component of numerous bioactive molecules.[1][2] The specific compound, (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine, integrates this critical scaffold with a 4-methylthiazole ring. The thiazole nucleus is a well-established pharmacophore present in a wide array of FDA-approved drugs and is known to exhibit diverse biological activities, including antimicrobial and anticancer properties.[3][4][5]

The precise stereochemistry at the benzylic carbon—the (S)-configuration—is paramount, as enantiomers of a drug can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[6] Consequently, the development of robust, stereoselective synthetic routes and accurate analytical methods for enantiomeric purity determination are critical for its application in pharmaceutical research. This guide will detail the necessary methodologies to synthesize, purify, and characterize this compound, providing a foundation for its use in the discovery of new chemical entities.

Physicochemical & Structural Properties

The structural and physicochemical characteristics of a compound are foundational to its behavior in both chemical reactions and biological systems.

Chemical Structure

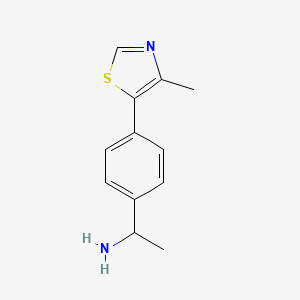

The molecule consists of a central phenyl ring substituted at the para-position with a 4-methylthiazol-5-yl group and an (S)-1-aminoethyl group.

Caption: 2D Structure of (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine.

Physicochemical Data Summary

Quantitative data for the compound and its common hydrochloride salt are summarized below. These parameters are essential for experimental design, including solvent selection, dosage formulation, and analytical method development.

| Property | Value (Free Base) | Value (HCl Salt) | Source(s) |

| CAS Number | 1948273-00-4 | 1948273-01-5 | [7][8] |

| Molecular Formula | C₁₂H₁₄N₂S | C₁₂H₁₅ClN₂S | [7][9] |

| Molecular Weight | 218.32 g/mol | 254.78 g/mol | [7][9] |

| Physical Form | - | Solid | [10] |

| Purity | ≥95% | ≥95% | [7][10] |

| Storage Temp. | - | 2-8°C, Inert Atmosphere | [10] |

| InChI Key | CIJVVVNRJVUMNI-QRPNPIFTSA-N | CIJVVVNRJVUMNI-QRPNPIFTSA-N | [10] |

Synthesis & Stereochemical Control

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical chemistry.[11] The preparation of the title compound can be approached via two primary strategies: asymmetric synthesis to directly form the (S)-enantiomer, or resolution of a racemic mixture.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the target molecule into readily available starting materials. The key challenges are the formation of the C-C bond for the ethylamine side chain and the construction of the thiazole ring, all while controlling the stereochemistry.

Caption: Retrosynthetic pathways for the target chiral amine.

Recommended Synthetic Protocol: Asymmetric Reductive Amination

Asymmetric reductive amination of the corresponding ketone precursor is a highly efficient and widely adopted method for producing chiral amines.[12] This approach offers excellent stereocontrol and avoids the 50% theoretical yield limit of classical resolution.

Step 1: Synthesis of 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-one (Ketone Precursor)

The ketone precursor is typically synthesized via a Friedel-Crafts acylation or a cross-coupling reaction. The Hantzsch thiazole synthesis is also a viable, classical alternative.

Step 2: Asymmetric Reductive Amination

This key step converts the achiral ketone into the desired (S)-amine. The use of a chiral catalyst, such as a transaminase enzyme or a metal-based catalyst with a chiral ligand, is crucial. ω-Transaminases are particularly effective as they can achieve high enantiomeric excess (ee) under mild, aqueous conditions.[12]

Protocol: ω-Transaminase Mediated Synthesis

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

-

Reagent Addition: Add the ketone precursor, 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-one, often dissolved in a water-miscible co-solvent like DMSO to improve solubility.[12]

-

Cofactor & Amine Donor: Add pyridoxal-5-phosphate (PLP) cofactor and a suitable amine donor in excess, such as isopropylamine.

-

Enzyme Addition: Introduce the (S)-selective ω-transaminase.

-

Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40°C) for 18-48 hours, monitoring progress by HPLC or GC.

-

Work-up: Once the reaction reaches completion or equilibrium, quench by adjusting the pH. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be further purified by column chromatography on silica gel.

Causality: The enzyme's active site is inherently chiral, creating a diastereomeric transition state that favors the formation of one enantiomer over the other. The use of an amine donor like isopropylamine drives the reaction forward by Le Châtelier's principle, as the co-product (acetone) is volatile.[12]

Alternative Strategy: Classical Resolution

If an asymmetric route is not feasible, resolution of the racemic amine can be performed. This involves forming diastereomeric salts with a chiral acid, such as tartaric acid or O,O'-dibenzoyl-D-tartaric acid.[13][14]

Sources

- 1. mdpi.com [mdpi.com]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. aaronchem.com [aaronchem.com]

- 8. americanelements.com [americanelements.com]

- 9. (S)-1-[4-(4-Methylthiazol-5-yl)phenyl]ethanamine hydrochloride 95% | CAS: 1948273-01-5 | AChemBlock [achemblock.com]

- 10. (S)-1-(4-(4Methylthiazol-5-yl)phenyl)ethan-1-amine HCl | 1948273-01-5 [sigmaaldrich.com]

- 11. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 12. mdpi.com [mdpi.com]

- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 14. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]

The Architect's Guide to VHL-Recruiting PROTACs: Mechanistic Insights and Applications of (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on high-affinity E3 ligase recruitment. (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine (CAS Number:[1]) serves as the critical terminal pharmacophore for Von Hippel-Lindau (VHL) E3 ligase ligands, most notably in the foundational ligand VH032. This in-depth technical guide explores the structural biology, chemical synthesis, and experimental validation of this building block, providing researchers with the causal logic required to successfully integrate it into novel degrader molecules.

Structural Biology & Pharmacophore Rationale

The design of VHL ligands is a masterclass in structure-guided drug discovery. The VHL protein (pVHL) naturally recognizes a hydroxylated proline residue on the Hypoxia-Inducible Factor 1-alpha (HIF-1α)[2]. To hijack this system, small molecules must mimic this interaction while extending into adjacent hydrophobic pockets to achieve nanomolar affinity[3].

CAS 1948273-00-4 constitutes the "Right-Hand Side" (RHS) of the VH032 ligand[3]. Its specific structural features are non-negotiable for optimal binding:

-

The 4-Methylthiazole Ring: This heteroaromatic system acts as a bioisostere that perfectly occupies a deep, narrow hydrophobic pocket in pVHL. The nitrogen atom of the thiazole ring engages the side chain of Arg107 via a structural water-mediated hydrogen bond, while the methyl group provides a critical van der Waals contact that locks the ring's conformation[3].

-

The Phenyl Spacer: Acts as a rigid vector, projecting the thiazole deep into the binding site while minimizing the entropic penalty of binding.

-

The (S)-Chiral Center: The stereochemistry of the ethylamine is paramount. The (S)-methyl group points toward the solvent-exposed region, allowing the amine to form an amide bond with the central hydroxyproline core at the precise trajectory required[3]. The (R)-enantiomer introduces severe steric clashes with the pVHL surface, completely abolishing binding affinity.

Diagram 1: The PROTAC degradation pathway utilizing the VHL E3 ligase.

Chemical Synthesis Workflow

Synthesizing the enantiopure (S)-amine requires strict control over stereochemistry. The industry standard utilizes Ellman’s auxiliary ((R)-2-methylpropane-2-sulfinamide). The causality behind this choice is twofold: it acts as both a chiral directing group during the reduction phase and a protective group for the amine, preventing unwanted side reactions.

Diagram 2: Step-by-step asymmetric synthesis of CAS 1948273-00-4.

Protocol 1: Asymmetric Synthesis of CAS 1948273-00-4

Objective: Achieve >98% enantiomeric excess (ee) of the (S)-amine.

-

Direct Arylation: Charge a Schlenk flask with 4-bromoacetophenone (1.0 eq), 4-methylthiazole (1.5 eq), Pd(OAc)₂ (5 mol%), and KOAc (2.0 eq) in DMA. Heat to 150 °C for 12 hours. Rationale: Direct C-H arylation avoids the need for pre-functionalized organometallic reagents, improving atom economy.

-

Imine Formation: React the resulting ketone with (R)-2-methylpropane-2-sulfinamide (1.2 eq) and Ti(OEt)₄ (2.0 eq) in THF at 70 °C. Rationale: Ti(OEt)₄ acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine.

-

Diastereoselective Reduction: Cool the solution to -50 °C. Slowly add NaBH₄ (3.0 eq). Rationale: The bulky tert-butyl group of the sulfinamide blocks the Re-face of the imine. The hydride attacks from the less hindered Si-face, exclusively yielding the (S,R)-diastereomer.

-

Cleavage & QC: Cleave the sulfinamide using 4M HCl in dioxane at room temperature for 2 hours.

-

Self-Validation Step: Confirm enantiomeric purity via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 80:20). The (S)-enantiomer must show >98% ee before proceeding to PROTAC assembly.

-

Experimental Protocols: PROTAC Assembly & Validation

Once the building block is synthesized, it must be coupled to the VHL core (typically a Boc-L-Hyp-OH derivative) to generate the complete VHL ligand or PROTAC[4].

Protocol 2: HATU-Mediated Amide Coupling

Objective: Couple CAS 1948273-00-4 to the PROTAC core without epimerization.

-

Activation: Dissolve the carboxylic acid core (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at 0 °C. Rationale: HATU is chosen over EDC/HOBt because it rapidly forms a highly reactive HOAt ester, minimizing the time the activated acid spends in a state prone to oxazolone-driven epimerization.

-

Coupling: Add CAS 1948273-00-4 hydrochloride salt (1.1 eq) to the mixture. Allow to warm to room temperature and stir for 2 hours.

-

Purification & QC: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC.

-

Self-Validation Step: Analyze the product via LC-MS. Ensure the absence of the (R)-diastereomer, which would appear as a closely eluting isobaric peak.

-

Protocol 3: Fluorescence Polarization (FP) Assay for VHL Binding

To validate that the synthesized ligand successfully recruits pVHL, a competitive FP assay is utilized.

-

Tracer Preparation: Use a fluorescently labeled HIF-1α peptide (e.g., FAM-labeled HIF-1α 556-574) at a fixed concentration of 10 nM.

-

Complex Assembly: Incubate the tracer with recombinant VCB complex (VHL, Elongin C, Elongin B) at 30 nM in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20). Rationale: Tween-20 prevents non-specific aggregation of the hydrophobic PROTACs.

-

Competition: Add serial dilutions of the synthesized PROTAC (from 10 µM to 0.1 nM). Incubate for 30 minutes.

-

Measurement & QC: Read fluorescence polarization (Ex: 485 nm, Em: 535 nm).

-

Self-Validation Step: Calculate the Z'-factor for the assay plates. A Z'-factor > 0.6 is required to validate the assay's dynamic range before calculating the IC₅₀/K_d.

-

Quantitative Data: VHL Ligand Binding Affinities

The incorporation of CAS 1948273-00-4 into various architectures yields differing binding affinities. The table below summarizes the quantitative binding data of key VHL ligands utilizing this moiety, demonstrating how peripheral modifications affect target engagement.

| Ligand / PROTAC | Target Engagement | Binding Affinity (K_d / K_i) | Key Structural Modification | Reference |

| VH032 | VHL (VCB Complex) | ~185 nM | Base ligand (Hydroxyproline + 1948273-00-4) | [3] |

| VH298 | VHL (VCB Complex) | ~90 nM | Cyano substitution on the left-hand side | [Frost et al., 2016] |

| VH101 | VHL (VCB Complex) | 44 nM | α-fluorine substituent & cyclopropylation | [RSC Reviews, 2022] |

| BODIPY FL VH032 | VHL (VCB Complex) | 3.0 nM | Addition of BODIPY fluorophore (TR-FRET) | [PMC, 2019] |

| MZ1 (PROTAC) | VHL / BRD4 | 6.3 nM (VHL K_i) | Tethered to JQ1 via PEG linker | [4] |

Table 1: Comparative binding affinities of VHL ligands and PROTACs utilizing the (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine pharmacophore.

Conclusion

The architectural precision required in PROTAC design leaves no room for structural ambiguity. CAS 1948273-00-4 is not merely a chemical linker; it is a highly optimized, stereospecific anchor that dictates the thermodynamic stability of the ternary complex (Target-PROTAC-Ligase). By mastering its synthesis and understanding the biophysical rationale behind its interactions with pVHL, researchers can reliably deploy this building block to degrade previously "undruggable" targets.

References

-

Galdeano, C., Gadd, M. S., Soares, P., Scaffidi, S., Van Molle, I., Birced, I., ... & Ciulli, A. (2014). "Structure-guided design and optimization of small molecules targeting the protein-protein interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit with in vitro nanomolar affinities." Journal of Medicinal Chemistry, 57(20), 8657-8663. URL:[Link]

-

Zengerle, M., Chan, K. H., & Ciulli, A. (2015). "Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4." ACS Chemical Biology, 10(8), 1770-1777. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 122423107, (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine." PubChem. URL:[Link]

Sources

- 1. (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine | C12H14N2S | CID 122423107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with in Vitro Nanomolar Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

The Definitive Technical Guide to 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine Hydrochloride: A Core Building Block for High-Affinity VHL-Targeting PROTACs

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the affinity and physicochemical properties of E3 ligase-recruiting ligands. (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine hydrochloride is a highly specialized chiral benzylic amine that serves as the critical right-hand recognition motif for the von Hippel-Lindau (VHL) E3 ubiquitin ligase[1].

When coupled to a hydroxyproline core, this building block forms the "Me-VH032" ligand—a structural evolution of the classic VH032 ligand. By introducing a single chiral methyl group, Me-VH032 exhibits superior binding affinity, improved cellular permeability, and enhanced ternary complex stability compared to its predecessor. This whitepaper details the mechanistic advantages, quantitative binding data, and validated synthetic protocols for deploying this essential building block in advanced drug development.

Chemical Identity & Physicochemical Profiling

Understanding the baseline properties of this building block is essential for predicting its behavior in downstream coupling reactions and its contribution to the final PROTAC's ADME profile.

| Property | Specification |

| Chemical Name | (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine hydrochloride |

| CAS Number | 1948273-00-4 (Free base) |

| Molecular Formula | C₁₂H₁₄N₂S • HCl |

| Molecular Weight | 254.78 g/mol (Salt) / 218.32 g/mol (Free base) |

| Stereochemistry | (S)-enantiomer at the benzylic position |

| Primary Target | von Hippel-Lindau (VHL) E3 Ubiquitin Ligase |

| Role in PROTACs | E3 Ligase Recognition Motif (Right-hand fragment) |

Mechanistic Rationale: The "Me-VH032" Advantage

The structural difference between the classic VH032 ligand and Me-VH032 is the addition of a single methyl group at the benzylic position of the amine building block. This seemingly minor modification drives profound thermodynamic and pharmacokinetic benefits for PROTACs (2):

-

Entropic Gain via Water Displacement: The chiral methyl group perfectly occupies a small, lipophilic sub-pocket within the VHL binding site. In doing so, it displaces a high-energy, ordered water molecule into the bulk solvent, providing a significant entropic driving force for binding.

-

Conformational Restriction: The methyl group restricts the rotational degrees of freedom of the benzylic amine. This pre-organizes the ligand into the exact bioactive conformation required to interact optimally with VHL's Tyr98 and Ser111 residues, reducing the entropic penalty upon binding.

-

Enhanced Permeability: The increased lipophilicity (higher logP) provided by the methyl group improves the overall cellular permeability of the resulting PROTAC, counteracting the high molecular weight and polar surface area typical of heterobifunctional degraders (3).

Fig 1. Event-driven pharmacology: Me-VH032-based PROTAC mediating ternary complex formation.

Quantitative Binding Data

The inclusion of the (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine building block consistently yields lower dissociation constants ( Kd ) across various PROTAC architectures compared to the des-methyl VH032 counterparts (4).

| Ligand / PROTAC | E3 Ligase Target | Linker / Warhead | VHL Binding Affinity ( Kd ) |

| VH032 (Des-methyl) | VHL | None (Ligand only) | ~113 - 185 nM |

| Me-VH032 | VHL | None (Ligand only) | ~34 - 60 nM |

| MZ1 (VH032-based) | VHL | PEG3 - (+)-JQ1 | ~81 - 100 nM |

| ARV-771 (Me-VH032-based) | VHL | Alkyl - (+)-JQ1 | ~34 nM |

| VH298 (Me-VH032-based) | VHL | Cyanocyclopropyl | ~80 nM |

Synthesis & Experimental Workflows

To ensure high enantiomeric purity and optimal coupling efficiency, the synthesis and utilization of this building block must follow strict, self-validating protocols (1).

Protocol A: Preparation of the Hydrochloride Salt (Boc-Deprotection)

Causality: Anhydrous HCl in dioxane is preferred over Trifluoroacetic Acid (TFA) because it directly yields the hydrochloride salt. This salt is highly crystalline, stable against oxidation, and avoids the need for a subsequent salt-exchange step (which is mandatory if TFA is used, as residual TFA can poison downstream coupling catalysts).

-

Reagents: tert-Butyl (S)-(1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate (1.0 eq), 4M HCl in Dioxane (10.0 eq), anhydrous Dichloromethane (DCM).

-

Procedure:

-

Dissolve the Boc-protected intermediate in a minimal volume of anhydrous DCM under an inert N2 atmosphere.

-

Dropwise add 4M HCl in Dioxane at 0 °C to control the initial exothermic release of CO2 and isobutylene.

-

Warm to room temperature and stir for 2 hours.

-

Concentrate in vacuo. Triturate the resulting solid with cold diethyl ether to remove non-polar impurities.

-

Filter and dry under high vacuum to yield the product as a white to off-white powder.

-

-

Self-Validation Checkpoint: Complete cessation of gas evolution. LC-MS analysis of an aliquot must show the complete disappearance of the Boc-adduct and the presence of the free base mass ( m/z=219.1 [M+H]+ ).

Protocol B: Assembly of the Me-VH032 Core via Amide Coupling

Causality: HATU is specifically chosen over standard EDC/HOBt coupling reagents because the chiral benzylic amine is sterically hindered. HATU provides exceptionally fast kinetics via its highly reactive 7-azabenzotriazole leaving group, which minimizes the reaction time and prevents epimerization at the sensitive chiral centers of the hydroxyproline core.

-

Reagents: (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq), (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine hydrochloride (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.1 M).

-

Procedure:

-

Dissolve the carboxylic acid and HATU in anhydrous DMF. Stir for 10 minutes at room temperature to pre-form the active ester.

-

Add the amine hydrochloride salt, followed immediately by DIPEA. (DIPEA acts dually to neutralize the HCl salt, freeing the nucleophilic amine, and to catalyze the coupling).

-

Stir at room temperature for 3 hours.

-

Quench the reaction with saturated aqueous NaHCO3 . Extract with Ethyl Acetate (3x).

-

Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

-

Dry over Na2SO4 , filter, and concentrate. Purify via silica gel flash chromatography (DCM/MeOH gradient).

-

-

Self-Validation Checkpoint: TLC monitoring (Ninhydrin stain) should confirm the complete consumption of the primary amine (disappearance of the deep purple spot).

Fig 2. Synthetic workflow from bromo-phenethylamine to the final Me-VH032 VHL ligand.

References

-

Soares, P. H. A., et al. (2018). "Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Structure-Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298)." Journal of Medicinal Chemistry. 2

-

RSC Advances (2024). "Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection." RSC Advances. 1

-

ACS Omega (2020). "Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay." ACS Omega.4

-

ACS J. Med. Chem. (2022). "Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity." Journal of Medicinal Chemistry. 3

Sources

- 1. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine Dihydrochloride Salt: A Key Intermediate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine dihydrochloride salt, a pivotal building block in the synthesis of potent kinase inhibitors. This document delves into its chemical and physical properties, outlines a probable synthetic route based on established chemical principles, and details robust analytical methodologies for its characterization and quality control. Furthermore, it explores the significant biological context of this compound, primarily as a key intermediate in the development of Aurora kinase inhibitors, and discusses its potential applications in medicinal chemistry and drug discovery. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of a Versatile Building Block

1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine dihydrochloride salt has emerged as a compound of significant interest within the medicinal chemistry landscape. Its structural architecture, featuring a chiral amine and a methylthiazole-phenyl core, positions it as a crucial intermediate in the synthesis of a class of targeted therapeutics known as kinase inhibitors. The thiazole motif is a well-established pharmacophore present in numerous FDA-approved drugs and is known to engage in key interactions with biological targets. This guide provides an in-depth exploration of this compound, from its fundamental properties to its application in the synthesis of clinically relevant molecules.

The primary utility of this compound lies in its role as a precursor to potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Overexpression of Aurora kinases is a hallmark of many human cancers, making them an attractive target for anticancer drug development. The subject of this guide serves as a key component in the synthesis of compounds such as CYC116, a potent Aurora A and B kinase inhibitor that has advanced to clinical trials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine dihydrochloride salt is essential for its handling, characterization, and use in synthesis.

| Property | Value | Source(s) |

| Chemical Name | (1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine dihydrochloride | [1] |

| CAS Number | 2418596-95-7 | |

| Molecular Formula | C₁₂H₁₆Cl₂N₂S | |

| Molecular Weight | 291.24 g/mol | |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | Room temperature, keep dry and cool |

Synthesis and Purification

While specific, detailed synthetic procedures for 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine dihydrochloride salt are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles, particularly the reductive amination of a ketone precursor. This method is widely used in the pharmaceutical industry for the synthesis of chiral amines.

Proposed Synthetic Pathway: Reductive Amination

The most logical approach to the synthesis of the target amine is the reductive amination of the corresponding ketone, 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-one. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.

Caption: Proposed synthetic workflow for 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine via reductive amination.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

-

Imine Formation: To a solution of 1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add an amine source, for example, ammonium acetate (1.5 - 2.0 eq). The reaction is typically stirred at room temperature to facilitate the formation of the imine intermediate.

-

Reduction: Once imine formation is deemed complete (monitored by TLC or LC-MS), a reducing agent is added. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice for this transformation as it is mild and selective. The reaction is stirred until the reduction is complete.

-

Work-up and Extraction: The reaction is quenched with an aqueous solution, such as sodium bicarbonate. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude amine is purified by column chromatography on silica gel to yield the free base of the target compound.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride (e.g., 2M in diethyl ether) to precipitate the dihydrochloride salt. The solid is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Analytical Characterization and Quality Control

Rigorous analytical characterization is imperative to confirm the identity, purity, and quality of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine dihydrochloride salt. A combination of spectroscopic and chromatographic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the compound. A reverse-phase method is typically suitable.

| Parameter | Recommended Condition |

| Column | C18, e.g., Phenomenex Luna® C18 (50 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Orthophosphoric acid in water |

| Mobile Phase B | 0.1% Orthophosphoric acid in acetonitrile |

| Gradient | A suitable gradient from a high percentage of A to a high percentage of B |

| Flow Rate | 1 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 272 nm) |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, and precision to ensure reliable purity assessment[3][4][5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the thiazole proton, the methyl groups on the thiazole and the ethylamine side chain, and the methine and amine protons of the ethylamine moiety. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, providing further confirmation of the chemical structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The expected mass-to-charge ratio (m/z) for the protonated free base [M+H]⁺ would be approximately 219.09.

Biological Context and Applications in Drug Discovery

The primary significance of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine dihydrochloride salt lies in its application as a key building block for the synthesis of Aurora kinase inhibitors.

Role as an Intermediate for Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are crucial regulators of mitosis, and their overexpression is linked to tumorigenesis[6][7]. Small molecule inhibitors of these kinases are therefore promising anticancer agents. A prominent class of these inhibitors is the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines[8][9]. The title compound serves as a key precursor for the synthesis of the 4-methyl-5-(pyrimidin-4-yl)thiazole core of these inhibitors.

Caption: General synthetic scheme illustrating the use of the title compound in the synthesis of Aurora kinase inhibitors.

The clinical candidate CYC116, a potent inhibitor of Aurora A and B kinases, exemplifies the importance of this chemical scaffold[8][10]. The synthesis of CYC116 and related analogs relies on the availability of high-quality aminothiazole intermediates like the one discussed in this guide.

Mechanism of Action of the Final Inhibitors

The final Aurora kinase inhibitors synthesized from this intermediate act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Aurora kinases, preventing the phosphorylation of downstream substrates that are essential for mitotic progression. This inhibition leads to defects in chromosome alignment and segregation, ultimately triggering cell cycle arrest and apoptosis in cancer cells[11][12].

Caption: Simplified signaling pathway illustrating the mechanism of action of Aurora kinase inhibitors.

Handling and Safety

As with any chemical reagent, proper handling and safety precautions are essential.

-

Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Precautionary Statements: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine dihydrochloride salt is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of potent Aurora kinase inhibitors with therapeutic potential in oncology. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and robust analytical methods for its characterization. A thorough understanding of this key intermediate is crucial for researchers and drug development professionals aiming to design and synthesize the next generation of targeted cancer therapies.

References

-

Wang, S., Midgley, C. A., Scaërou, F., Grabarek, J. B., Griffiths, G., Jackson, W., ... & Fischer, P. M. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378. Available at: [Link]

-

Katsha, A., & Souto, J. C. (2009). Advances in Aurora kinase inhibitor patents. Expert Opinion on Therapeutic Patents, 19(3), 365-397. Available at: [Link]

-

Pinton, G., Mancone, C., & Santoni, A. (2019). Aurora kinase inhibitors: a new promise for cancer treatment. Frontiers in Oncology, 9, 134. Available at: [Link]

-

Moreno-Yruela, C., & Ganesan, A. (2021). Aurora kinase inhibitors: a patent review (2014-2020). Expert Opinion on Therapeutic Patents, 31(5), 415-433. Available at: [Link]

-

PubChem. (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2012). Aurora kinase inhibitors and methods of making and using thereof. US9249124B2.

-

Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Scribd. UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Available at: [Link]

-

SIELC Technologies. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Available at: [Link]

-

ResearchGate. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Available at: [Link]

- Google Patents. (2019). N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds. AU2016302384A1.

-

Green Chemistry Teaching and Learning Community. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information. Available at: [Link]

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link]

-

Justia Patents. (1995). Telomerase Inhibitors. US Patent 5,703,116. Available at: [Link]

-

ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2017). N-Propargylamines: versatile building blocks in the construction of thiazole cores. Available at: [Link]

- Google Patents. (2008). Aurora kinase inhibitors from an encoded small molecule library. US8138338B2.

- Google Patents. (2007). Aurora Kinase inhibitors. EP 2145877 B1.

-

MDPI. (2020). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules. Available at: [Link]

-

PubMed. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. Available at: [Link]

-

ResearchGate. (2020). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Available at: [Link]

-

Advion, Inc. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Available at: [Link]

-

PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Available at: [Link]

-

ResearchGate. (2025). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Available at: [Link]

-

PMC. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Available at: [Link]

-

PMC. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

-

MDPI. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available at: [Link]

-

ACS Publications. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]

-

MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. Available at: [Link]

-

PubMed. (2021). Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. Available at: [Link]

- Google Patents. (2019). 5- (PYRIMIDIN-4-YL) THIAZOL-2-YL UREA DERIVATIVES AS THERAPEUTIC AGENTS. EP3740484A4.

- Google Patents. (2017). N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds. WO2017020065A1.

-

Patsnap Synapse. CYC-116. Available at: [Link]

-

bioRxiv. (2020). Identification and characterization of drug resistance mechanisms in cancer cells against Aurora kinase inhibitors CYC116 and ZM447439. Available at: [Link]

Sources

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Advances in Aurora kinase inhibitor patents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US8138338B2 - Aurora kinase inhibitors from an encoded small molecule library - Google Patents [patents.google.com]

- 8. US9249124B2 - Aurora kinase inhibitors and methods of making and using thereof - Google Patents [patents.google.com]

- 9. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine: A Structural Keystone in Targeted Protein Degradation

Executive Summary

In isolation, 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine (CAS: 1948273-00-4; Hydrochloride: 1948273-01-5) exhibits negligible standalone therapeutic activity [1]. However, in the context of modern drug discovery, this specific chiral benzylic amine is a highly potent, stereospecific building block used to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By integrating this moiety into Proteolysis Targeting Chimeras (PROTACs), researchers can hijack the cellular ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins. This whitepaper dissects the structural causality, biological efficacy, and self-validating experimental workflows associated with this critical VHL ligand precursor.

Structural Biology & Mechanistic Causality

The biological significance of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine lies entirely in its stereochemistry and its interaction with the VHL protein.

Early VHL-recruiting PROTACs utilized the standard VH032 ligand, which features an unmethylated benzylamine left-hand side. However, structural biology revealed that the benzylic position of the ligand projects directly into a highly constrained hydrophobic channel within the VHL binding pocket [3].

The Causality of the (S)-Methyl Group: The introduction of a methyl group at the benzylic carbon to form the (S)-enantiomer—yielding 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine—fundamentally alters the thermodynamics of binding.

-

Entropic Optimization: The (S)-methyl group restricts the rotatable bonds of the free ligand, pre-organizing it into its bioactive conformation. This significantly reduces the entropic penalty upon binding to VHL.

-

Hydrophobic Packing: The methyl group perfectly fills a hydrophobic sub-pocket near Tyr98 and Ser111 of the VHL protein, displacing high-energy water molecules and increasing the overall binding affinity ( Kd ) compared to the unmethylated precursor [3].

When coupled with an aliphatic hydroxyproline-based compound (AHPC), this amine forms (S,R,S)-AHPC-Me (VHL ligand 2), a cornerstone intermediate for synthesizing sub-nanomolar PROTACs [5].

Ternary complex formation and ubiquitin-proteasome system (UPS) activation via VHL recruitment.

Case Studies in Biological Efficacy

The enhanced VHL affinity provided by 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine directly translates to profound cellular efficacy in PROTAC applications.

ARV-771: Pan-BET Degradation in Prostate Cancer

Arvinas utilized this (S)-amine building block to synthesize ARV-771 , a potent degrader of Bromodomain and Extra-Terminal (BET) proteins (BRD2/3/4) [2]. In castration-resistant prostate cancer (CRPC) models, ARV-771 demonstrated a DC50 (concentration resulting in 50% degradation) of < 1 nM. The enhanced VHL recruitment allowed ARV-771 to induce rapid tumor regression in vivo, outperforming traditional small-molecule BET inhibitors [2].

SMARCA2 Degradation in Mutant Cancers

Recent developments in targeting the SWI/SNF chromatin remodeling complex utilized this same (S)-amine building block to create A947 , a highly selective SMARCA2 PROTAC. By optimizing the ternary complex geometry, A947 achieved a remarkable DC50 of 39 pM, providing a targeted therapeutic avenue for SMARCA4-mutant cancers [4].

Quantitative Data Summary

| Compound / PROTAC | Target Protein | VHL Ligand Precursor | DC50 (Cellular) | Dmax | Key Application |

| ARV-771 | BRD2/3/4 | (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine | < 1 nM | > 95% | Castration-Resistant Prostate Cancer |

| A947 | SMARCA2 | (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine | 39 pM | 96% | SMARCA4-mutant Cancers |

| MZ1 | BRD4 | Standard (Unmethylated VH032) | ~1-10 nM | ~90% | General BET Degradation Research |

Self-Validating Experimental Protocols

To prove that a PROTAC utilizing the 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine warhead functions strictly via VHL-mediated degradation (rather than off-target toxicity or simple target inhibition), researchers must employ a self-validating rescue protocol .

Protocol: Mechanistic Validation of PROTAC-Mediated Degradation

Step 1: Dose-Response and the "Hook Effect"

-

Seed the target cell line (e.g., 22Rv1 cells for ARV-771) in 6-well plates at 3×105 cells/well.

-

Treat cells with a logarithmic concentration gradient of the PROTAC (0.1 pM to 10 μM) for 16 hours.

-

Causality Check: Observe the data for the "hook effect" (reduced degradation at excessively high concentrations due to the formation of binary, rather than ternary, complexes).

Step 2: Mechanistic Rescue Controls (Critical) To validate that degradation relies on the VHL-UPS axis, pre-treat parallel cell cultures for 2 hours prior to PROTAC addition with the following inhibitors:

-

Proteasome Inhibition: Carfilzomib (1 μM) or MG132 (10 μM). Logic: Prevents the 26S proteasome from destroying the ubiquitinated target.

-

Neddylation Inhibition: MLN4924 (1 μM). Logic: Prevents the activation of the Cullin-2 RING ligase ( CRL2VHL ), halting ubiquitination.

-

Ligand Competition: Excess VH032 or (S,R,S)-AHPC-Me (100 μM). Logic: Competitively saturates the VHL binding pocket, proving the PROTAC requires direct VHL engagement.

Step 3: Protein Extraction & Quantification

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Resolve 20 μg of total protein via SDS-PAGE and transfer to a PVDF membrane.

-

Probe for the Protein of Interest (POI), VHL, and a stable loading control (e.g., GAPDH or Vinculin).

-

Validation: If the POI is degraded in Step 1, but fully rescued by Carfilzomib, MLN4924, and excess VHL ligand in Step 2, the causality of the (S)-amine-driven PROTAC mechanism is unequivocally confirmed.

Self-validating experimental workflow for evaluating VHL-recruiting PROTACs.

References

-

(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine | C12H14N2S | CID 122423107 PubChem, National Institutes of Health (NIH) URL:[Link]

-

PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

-

A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) Taylor & Francis Online URL:[Link]

-

Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers Nature Communications URL:[Link]

Elucidating the Anti-Cancer Mechanism of Action of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine: A Strategic Framework

An In-depth Technical Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the mechanism of action of the novel compound, 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine, in cancer cells. Given the nascent stage of research on this specific molecule, this document outlines a logical, evidence-based strategy for its mechanistic elucidation, drawing from the well-established anti-neoplastic potential of the thiazole scaffold.

Introduction: The Promise of the Thiazole Scaffold in Oncology

The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. In oncology, molecules containing the thiazole nucleus have demonstrated significant potential, exhibiting a broad spectrum of anti-cancer activities.[1][2] These activities stem from their ability to modulate diverse cellular pathways crucial for cancer cell proliferation, survival, and metastasis.[2]

Derivatives of the thiazole family have been identified as potent inhibitors of critical cancer-related targets, including Aurora kinases, which are essential for mitotic progression.[3] Others have been designed to interact with targets like estrogen receptors in breast cancer.[2] The compound 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine (herein referred to as Cmpd-X for brevity) incorporates this key thiazole moiety. While its specific anti-cancer properties and mechanism of action are not yet fully characterized, its chemical architecture suggests a strong potential for therapeutic relevance.

This guide presents a systematic and multi-faceted experimental strategy to de-orphanize Cmpd-X, moving from broad phenotypic screening to precise target identification, pathway analysis, and ultimately, the construction of a robust mechanistic model.

Part 1: Foundational Strategy - A Phased Approach to Mechanistic Discovery

The core of our approach is a multi-phased workflow designed to systematically uncover the biological activity of Cmpd-X. This process begins with a broad assessment of its anti-proliferative effects and progressively narrows the focus to identify its specific molecular target(s) and the subsequent cellular consequences.

Figure 1: A multi-phase workflow for elucidating the mechanism of action of a novel anti-cancer compound.

Part 2: Experimental Protocols & Methodologies

Phase I: Initial Screening and Hypothesis Generation

The first phase aims to cast a wide net to understand the spectrum of Cmpd-X's anti-cancer activity and to generate initial, data-driven hypotheses about its molecular target.

Protocol 2.1: Cancer Cell Line Viability Screening (NCI-60 Panel)

This experiment provides an unbiased assessment of Cmpd-X's efficacy across a diverse range of human cancers.

-

Objective: To determine the concentration-dependent cytotoxic and cytostatic effects of Cmpd-X against the 60 human cancer cell lines of the National Cancer Institute (NCI) panel.

-

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of Cmpd-X in DMSO. Serially dilute to create a range of concentrations (e.g., from 1 nM to 100 µM).

-

Cell Plating: Seed cells from the NCI-60 panel into 96-well plates at their predetermined optimal densities and allow them to adhere overnight.

-

Treatment: Treat the cells with the serial dilutions of Cmpd-X for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Assay: Perform a Sulforhodamine B (SRB) assay to quantify cell protein, which is proportional to cell number.

-

Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell death) for each cell line.

-

-

Data Presentation: The results can be summarized to highlight the most sensitive cancer types.

| Cancer Sub-panel | Representative Cell Line | Hypothetical GI50 (µM) | Interpretation |

| Leukemia | CCRF-CEM | 0.15 | High Sensitivity |

| Leukemia | HL-60(TB) | 0.25 | High Sensitivity |

| Non-Small Cell Lung | NCI-H460 | 5.8 | Moderate Sensitivity |

| Colon Cancer | HCT-116 | 8.2 | Moderate Sensitivity |

| Breast Cancer | MCF7 | > 50 | Low Sensitivity / Resistant |

| Renal Cancer | RXF 393 | 1.2 | High Sensitivity |

Table 1: Hypothetical NCI-60 screening data for Cmpd-X, suggesting potent activity against leukemia and renal cancer cell lines.

Phase II: Target Validation and Pathway Analysis

Based on the hypotheses generated in Phase I (e.g., if kinase profiling suggests Aurora Kinase A as a target), this phase focuses on direct validation.

Protocol 2.2: In Vitro Kinase Inhibition Assay

-

Objective: To quantify the direct inhibitory effect of Cmpd-X on the enzymatic activity of a purified candidate kinase (e.g., Aurora Kinase A).

-

Methodology:

-

Reaction Setup: In a 384-well plate, combine recombinant human Aurora Kinase A with a fluorescently labeled peptide substrate and ATP.

-

Inhibition: Add Cmpd-X across a range of concentrations (e.g., 0.1 nM to 50 µM).

-

Incubation: Allow the kinase reaction to proceed at 30°C for 60 minutes.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., HTRF, FP).

-

Data Analysis: Plot the percentage of kinase inhibition against the log concentration of Cmpd-X and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2.3: Western Blotting for Downstream Pathway Modulation

-

Objective: To determine if Cmpd-X inhibits the phosphorylation of a known substrate of the target kinase within cancer cells. For an Aurora Kinase A inhibitor, a key substrate is Histone H3.[3]

-

Methodology:

-

Cell Treatment: Treat a sensitive cell line (e.g., CCRF-CEM) with Cmpd-X at 1x, 5x, and 10x its GI50 concentration for a relevant time period (e.g., 24 hours).

-

Lysate Preparation: Harvest the cells, lyse them in RIPA buffer containing protease and phosphatase inhibitors, and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-20% Tris-Glycine gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against phospho-Histone H3 (Ser10).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe for total Histone H3 and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Figure 2: Standard workflow for Western Blot analysis.

Phase III: Characterizing the Cellular Response

This phase investigates the ultimate phenotypic consequences of target engagement by Cmpd-X.

Protocol 2.4: Cell Cycle Analysis via Propidium Iodide Staining

-

Objective: To determine the effect of Cmpd-X on cell cycle progression.

-

Methodology:

-

Treatment: Treat sensitive cells with Cmpd-X at their GI50 concentration for 24, 48, and 72 hours.

-

Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Wash the cells to remove ethanol, then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Incubate for 30 minutes in the dark, then analyze the DNA content using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Protocol 2.5: Apoptosis Quantification via Annexin V-FITC/PI Staining

-

Objective: To quantify the induction of apoptosis by Cmpd-X.

-

Methodology:

-

Treatment: Treat cells as described in Protocol 2.4.

-

Harvesting: Harvest all cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1x Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

-

Part 3: Synthesizing the Data - A Hypothetical Mechanistic Model

By integrating the data from all three phases, a coherent mechanistic model can be constructed. For example, if Cmpd-X shows high sensitivity in leukemia lines, has a low nanomolar IC50 against Aurora Kinase A, reduces phospho-Histone H3 in cells, and causes a G2/M cell cycle arrest followed by apoptosis, the following model can be proposed:

Figure 3: Hypothetical signaling pathway for Cmpd-X as an Aurora Kinase A inhibitor.

This model posits that Cmpd-X directly inhibits Aurora Kinase A. This inhibition prevents the proper phosphorylation of key mitotic substrates like Histone H3, leading to defects in mitotic spindle assembly and a failure to progress through mitosis. The cell cycle machinery detects this failure, triggering a G2/M arrest, which, if prolonged, ultimately leads to the induction of apoptosis and cancer cell death.

Conclusion and Future Directions

This technical guide outlines a robust and logical pathway for the comprehensive mechanistic evaluation of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine. By employing this phased approach, researchers can efficiently move from broad phenotypic observations to a detailed molecular understanding of the compound's anti-cancer activity. A successful elucidation of a potent and specific mechanism, such as the inhibition of a key oncogenic kinase, would provide a strong rationale for advancing this promising thiazole-containing compound into further preclinical and clinical development.

References

-

PubChem. (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine. National Center for Biotechnology Information. [Link]

-

Ayati, A., et al. (2022). Synthesis, Biological Activity, and Computational Study of 1-[5-(4-Methylthiazol-5-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone Derivatives. Russian Journal of General Chemistry, 8, 1511-1518. [Link]

-

Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399. [Link]

-

Lavanya, K., et al. (2023). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Current Computer-Aided Drug Design. [Link]

-

Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

-

Bavetsias, V., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(15), 5436-5452. [Link]

Sources

- 1. Synthesis, Biological Activity, and Computational Study of 1-[5-(4-Methylthiazol-5-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-y… [ouci.dntb.gov.ua]

- 2. Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents - Lavanya - Current Computer-Aided Drug Design [edgccjournal.org]

- 3. researchgate.net [researchgate.net]

The Emergence of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine Derivatives as Potent Antibacterial Agents: A Technical Guide

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique mechanisms of action. This technical guide delves into the promising class of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine derivatives, exploring their synthesis, antibacterial properties, and structure-activity relationships. We provide a comprehensive overview for researchers, scientists, and drug development professionals, outlining detailed experimental protocols for the evaluation of these compounds and discussing their potential to combat multidrug-resistant pathogens.

Introduction: The Imperative for New Antibacterial Scaffolds

Bacterial infections remain a leading cause of morbidity and mortality worldwide, a threat exacerbated by the relentless rise of antibiotic resistance.[1] The discovery and development of new chemical entities that can circumvent existing resistance mechanisms is a cornerstone of modern medicinal chemistry. The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in numerous clinically approved antimicrobial drugs.[2] Its unique structural and electronic properties facilitate interactions with various biological targets. This guide focuses on a specific, yet highly promising, subclass: 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine and its derivatives. This scaffold combines the established antibacterial potential of the phenylthiazole core with a chiral amine, offering a versatile platform for structural modification to optimize potency and selectivity.

Synthetic Pathways: Constructing the Core Scaffold and its Derivatives

The synthesis of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine derivatives can be approached through a multi-step sequence, leveraging established methodologies in heterocyclic chemistry. A plausible and efficient synthetic route is outlined below.

Synthesis of the Phenylthiazole Core

The construction of the central 2,5-disubstituted thiazole ring is a critical step. A common and effective method is the Hantzsch thiazole synthesis.[3]

Experimental Protocol: Synthesis of 1-(2-(Aryl)-4-methylthiazol-5-yl)ethanone

-

Starting Materials: A substituted thiobenzamide and 3-chloro-2,4-pentanedione.

-

Reaction: The thiobenzamide (1 equivalent) and 3-chloro-2,4-pentanedione (1.2 equivalents) are dissolved in absolute ethanol.

-

Heating: The reaction mixture is heated at reflux for 4-6 hours.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired 1-(2-(Aryl)-4-methylthiazol-5-yl)ethanone.[4]

Introduction of the Ethan-1-amine Moiety

The ethan-1-amine side chain can be introduced via reductive amination of the corresponding acetophenone derivative.

Experimental Protocol: Reductive Amination

-

Starting Material: 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-one.

-

Reaction: The ketone (1 equivalent) is dissolved in methanol, and ammonium acetate (10 equivalents) is added. The mixture is stirred at room temperature for 30 minutes.

-

Reduction: Sodium cyanoborohydride (1.5 equivalents) is added portion-wise, and the reaction is stirred at room temperature for 24 hours.

-

Work-up: The reaction is quenched by the addition of water and the methanol is removed under reduced pressure. The aqueous layer is basified with 1M NaOH and extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The crude amine is purified by column chromatography. Chiral separation can be achieved using chiral HPLC to isolate the (R) and (S) enantiomers.[5]

Derivatization

The primary amine of the core structure serves as a handle for a wide range of derivatizations to explore the structure-activity relationship (SAR). This can include acylation, alkylation, and the formation of Schiff bases.

Evaluation of Antibacterial Activity: A Step-by-Step Workflow

A systematic evaluation of the antibacterial properties of the synthesized derivatives is crucial to identify lead compounds. The following workflow outlines the key in vitro assays.

Caption: A streamlined workflow for the in vitro evaluation of novel antibacterial agents.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Experimental Protocol: Broth Microdilution Method

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using MHB.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Protocol: MBC Determination

-

Subculturing: Following the MIC assay, an aliquot from each well showing no visible growth is subcultured onto a fresh agar plate.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Determination of MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum. An MBC/MIC ratio of ≤4 is typically considered bactericidal.[7]

Time-Kill Kinetic Assay

This assay provides insights into the rate at which an antibacterial agent kills a bacterial population over time.

Experimental Protocol: Time-Kill Analysis

-

Bacterial Culture: A standardized bacterial inoculum is added to flasks containing MHB with the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC).

-

Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Viable Cell Count: The samples are serially diluted and plated to determine the number of viable cells (CFU/mL).

-

Data Analysis: The results are plotted as log10 CFU/mL versus time.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine derivatives is emerging, we can extrapolate from related phenylthiazole compounds to guide future derivatization efforts.

| Position of Modification | Structural Feature | Impact on Antibacterial Activity | Reference |

| Phenyl Ring | Substitution pattern and electronics | Electron-withdrawing or -donating groups can modulate activity. Halogen substitution is often favorable. | [4][8] |

| Thiazole C2-position | Lipophilic groups | A nonpolar, hydrophobic moiety at this position is often critical for antibacterial action. | [4] |

| Ethan-1-amine | Stereochemistry and N-substitution | The chirality of the amine can significantly impact potency. N-alkylation or N-acylation can be explored to optimize activity and physicochemical properties. | [5] |

Key SAR Observations from Related Thiazole Scaffolds:

-

Lipophilicity at C2: The presence of a lipophilic group at the C2 position of the thiazole ring is a recurring theme for potent antibacterial activity, particularly against Gram-positive bacteria like MRSA.[3][4]

-

Cationic Moiety at C5: A cationic or polar group at the C5 position of the thiazole ring often enhances antibacterial efficacy.[4]

-

Aromatic Substituents: The nature and position of substituents on the phenyl ring can fine-tune the activity spectrum and potency. Halogenated phenyl groups have shown promise in several thiazole-based antibacterial series.[8][9]

Potential Mechanism of Action

The mechanism of action for thiazole-based antibacterials can be diverse. For some derivatives, the proposed targets include enzymes involved in bacterial cell wall biosynthesis, such as undecaprenyl diphosphate synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP).[3] Other thiazole-containing compounds have been shown to inhibit bacterial DNA gyrase.[10]

Caption: Hypothesized mechanisms of action for the title compounds.

Further mechanistic studies, such as enzyme inhibition assays and macromolecular synthesis inhibition assays, are necessary to elucidate the precise mode of action for this novel class of compounds.

Cytotoxicity Evaluation: Ensuring a Therapeutic Window

A critical aspect of drug development is to ensure that the antibacterial compounds are selective for bacterial cells over mammalian cells.[11]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding: Mammalian cells (e.g., HeLa, HEK293) are seeded in a 96-well plate and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for 24-48 hours.

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.

Conclusion and Future Directions

The 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine scaffold represents a promising starting point for the development of novel antibacterial agents. The synthetic accessibility and the potential for diverse derivatization offer a rich chemical space for exploration. Future work should focus on a systematic SAR exploration, guided by in silico modeling, to enhance potency against a broad spectrum of clinically relevant pathogens, including multidrug-resistant strains. Elucidation of the precise mechanism of action will be crucial for the rational design of next-generation derivatives with improved efficacy and safety profiles. The methodologies and insights provided in this guide offer a robust framework for advancing this exciting class of compounds from the laboratory to potential clinical applications.

References

-

Mohammad, H., et al. (2017). Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). PLoS ONE, 12(4), e0175834. [Link]

-

Singh, N., et al. (2013). Synthesis and study of antibacterial activity of some 1-phenyl-3-aryl-5-(4-(2-ethanoloxy) phenyl)-1H-pyrazoles. Journal of the Serbian Chemical Society, 78(8), 1123-1132. [Link]

-

Li, Y., et al. (2022). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. RSC Medicinal Chemistry, 13(10), 1251-1260. [Link]

-

Kavaliauskas, P., et al. (2021). MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Farmacia, 69(2), 345-353. [Link]

-

Stubbings, W. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In: Antimicrobial Susceptibility Testing Protocols (pp. 63-73). Humana Press, New York, NY. [Link]

-

Evren, A., et al. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1244, 130939. [Link]

-

Singh, A., et al. (2023). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 28(3), 1088. [Link]

-

Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11(2), 17-26. [Link]

-

Ghodke, M., et al. (2013). Synthesis, Characterization and In Vitro Antimicrobial Evaluation of Novel Pyrazolothiazol‑4(5H)‑one Derivatives. Indian Journal of Pharmaceutical Sciences, 75(4), 495-500. [Link]

-

Nkomo, J. L., et al. (2024). Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. Molecules, 29(6), 1341. [Link]

-

Chen, Y. C., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC advances, 9(16), 8963-8971. [Link]

-

Youns, N. M. (2024). Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. Baghdad Science Journal, 21(9), 2903-2923. [Link]

-

Pop, R., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. [Link]

-

Sim, Y. L., et al. (2022). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. Molecules, 27(4), 1152. [Link]

-

Pop, R., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. [Link]

-

Yurttaş, L., et al. (2012). Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. Journal of enzyme inhibition and medicinal chemistry, 27(5), 684-689. [Link]

-

Wube, A. A., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(22), 6961. [Link]

- CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine. (2018).

-

Al-Harrasi, A., et al. (2021). Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria. RSC advances, 11(57), 36195-36205. [Link]

-

Kavaliauskas, P., et al. (2024). Exploring the potential of bis(thiazol-5-yl)phenylmethane derivatives as novel candidates against genetically defined multidrug-resistant Staphylococcus aureus. PLoS ONE, 19(3), e0299649. [Link]

-

Wujec, M., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules, 26(13), 4048. [Link]

Sources

- 1. Exploring the potential of bis(thiazol-5-yl)phenylmethane derivatives as novel candidates against genetically defined multidrug-resistant Staphylococcus aureus | PLOS One [journals.plos.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]